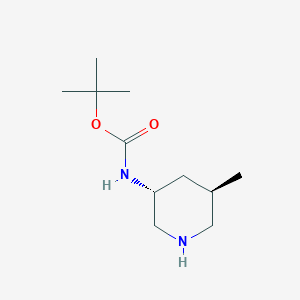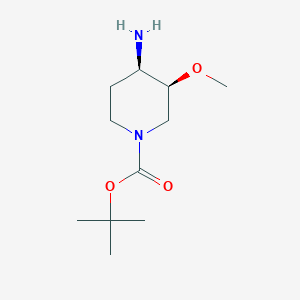
(4-Amino-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It’s structurally similar to 2-amino-4-methylphenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of alpha-ribazole-5’-phosphate .
Mode of Action
It’s known that compounds with a similar structure, such as 2-amino-4-methylphenol, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that methanol, a related compound, is known to be involved in various metabolic pathways . Methanol can occur as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also reported to be a CYP1A2 and CYP3A4 inhibitor, which could impact its metabolism and bioavailability .
Result of Action
Compounds with similar structures, such as 2-amino-4-methylphenol, have been studied for their potential biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-methylphenyl)methanol. For instance, the presence of certain oxidizing agents can potentially interfere with its action . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-2-methylphenyl)methanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The reaction is carried out in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas under pressure in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-methylbenzaldehyde or 4-Amino-2-methylbenzoic acid.
Reduction: 4-Amino-2-methylphenylamine.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
(4-Amino-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: Known for its use in hair dyes and as an intermediate in organic synthesis.
4-Amino-2-methylbenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
4-Amino-2-methylbenzaldehyde: Utilized in the production of fragrances and flavoring agents.
Uniqueness
(4-Amino-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its combination of an amino group and a hydroxyl group on the benzene ring makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
(4-amino-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYWPKCBRSMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495439 |
Source


|
| Record name | (4-Amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-88-9 |
Source


|
| Record name | (4-Amino-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)








